molecular formula C13H19ClN4O4S B8128606 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine

Cat. No.: B8128606
M. Wt: 362.83 g/mol
InChI Key: XZYVZYSEIQUWJZ-UHFFFAOYSA-N
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Description

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at the 5-position and a sulfonyl-linked Boc-protected piperazine moiety at the 2-position. The tert-butoxycarbonyl (Boc) group serves as a protective group for the piperazine nitrogen, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators, owing to its dual functionality (chloropyrazine as a hydrogen-bond acceptor and sulfonamide as a polar substituent) .

Properties

IUPAC Name

tert-butyl 4-(5-chloropyrazin-2-yl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O4S/c1-13(2,3)22-12(19)17-4-6-18(7-5-17)23(20,21)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYVZYSEIQUWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine typically involves the reaction of 5-chloropyrazine-2-sulfonyl chloride with 1-Boc-piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Receptor Antagonism

The compound has been investigated for its activity as an antagonist at various receptors, particularly the P2X4 receptor. P2X4 receptors are implicated in neuroinflammation, chronic pain, and cancer, making them significant therapeutic targets. Studies have demonstrated that piperazine-based derivatives exhibit selective antagonistic properties against P2X4 receptors, contributing to their potential use in treating pain and inflammatory conditions .

Table 1: P2X4 Receptor Antagonists Derived from Piperazine

CompoundActivityReference
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazineAntagonist
Other Piperazine DerivativesVaries

Kinase Inhibition

Recent research highlights the utility of azaindole derivatives as kinase inhibitors, with 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine serving as a scaffold for developing novel kinase inhibitors. The compound's sulfonamide moiety can enhance binding affinity to kinase active sites, facilitating the design of selective inhibitors for various kinases involved in cancer progression and other diseases. For instance, studies have shown that modifications to the pyrazine core can yield compounds with enhanced potency against specific kinases .

Table 2: Kinase Inhibitors Derived from Pyrazine Scaffolds

CompoundTarget KinaseIC50 (nM)Reference
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazineAurora A/BVaries
Related Azaindole DerivativesVariousVaries

Synthesis of Novel Therapeutics

The structural versatility of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine allows it to be used as a building block for synthesizing new therapeutic agents. By modifying the piperazine and pyrazine components, researchers can create libraries of compounds tailored for specific biological activities. This approach has been applied in developing dual-action drugs targeting multiple pathways in diseases such as cancer and neurodegenerative disorders .

Case Study: Development of Dual-Action Drugs

A series of compounds synthesized from the base structure have shown promise in targeting both kinases and receptors involved in inflammation and pain pathways. For example, derivatives with varying substituents on the piperazine ring have been tested for their efficacy in preclinical models, demonstrating improved pharmacological profiles compared to existing therapies .

Mechanism of Action

The mechanism of action of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The sulfonyl group and the pyrazine ring are key functional groups that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine with analogous sulfonylpiperazine derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Activities References
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine Pyrazine 5-Cl, 2-(4-Boc-piperazinyl)sulfonyl ~395.9 (calculated) Kinase inhibition (hypothetical) N/A
1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine Pyridine 5-Cl, 4-propoxy, 3-(piperazinylsulfonyl) 319.81 Intermediate for PDE inhibitors
2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole Oxazole 2-Cl-phenyl, 4-(4-methylphenyl)sulfonyl, 5-(4-methylpiperazinyl) ~450.0 (estimated) Anticancer screening
4-(5-Chloro-2-methylphenyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine Piperazine 5-Cl-2-methylphenyl, 4-(isopropoxyphenyl)sulfonyl 408.9 Research use (unspecified)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine Thiazole 2-Cl-thiazole, 4-methylpiperazinylmethyl 231.75 Agrochemical intermediates

Key Observations :

Core Heterocycle Diversity :

  • The target compound’s pyrazine core distinguishes it from pyridine (e.g., ), oxazole (), or thiazole () derivatives. Pyrazine’s electron-deficient nature may enhance binding to enzymatic active sites compared to more electron-rich heterocycles.
  • Chlorine substitution at the 5-position is conserved in some analogs (e.g., ), suggesting a role in modulating electronic or steric properties.

Sulfonyl-Piperazine Modifications :

  • The Boc-protected piperazine in the target compound contrasts with methylpiperazine (), isopropoxyphenyl-sulfonyl piperazine (), or unsubstituted piperazine (). The Boc group improves solubility and prevents undesired reactions during synthesis, whereas methyl or aryl substitutions may enhance lipophilicity for membrane permeability .

Biological Activity Trends :

  • Sulfonylpiperazine derivatives are frequently explored as phosphodiesterase (PDE) inhibitors (e.g., ) or anticancer agents (). The target compound’s chloropyrazine moiety may confer unique selectivity profiles compared to pyridine- or oxazole-based analogs.

Synthetic Accessibility :

  • The synthesis of sulfonylpiperazines typically involves coupling sulfonyl chlorides with piperazines under basic conditions (e.g., DIPEA in CH₂Cl₂, as in ). The Boc group in the target compound necessitates deprotection steps, adding complexity compared to analogs like or .

Research Findings and Limitations

  • Anticancer Potential: Acylsulfonylpiperazines (e.g., ) exhibit cytotoxicity via apoptosis induction, but the target compound’s pyrazine core may alter mechanisms of action due to distinct hydrogen-bonding interactions.
  • PDE Inhibition : Pyrazine sulfonamides are less studied than pyridine derivatives (), though their electron-deficient cores could improve binding to PDE5 active sites.
  • SAR Insights : The chlorine atom’s position (meta vs. para) and sulfonyl group orientation significantly influence bioactivity, as seen in benzothiazole sulfonamides ().

Biological Activity

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine is a compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition effects, supported by relevant research findings and data.

Chemical Structure

The compound features a pyrazine core substituted with a piperazine moiety and a Boc (tert-butyloxycarbonyl) group. The sulfonamide functionality contributes to its biological activity, particularly in enzyme inhibition and antibacterial properties.

Antibacterial Activity

Research has demonstrated that derivatives of similar structures exhibit significant antibacterial activity. For instance, compounds containing the sulfonamide group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusModerate

Anticancer Activity

The anticancer potential of compounds similar to 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine has been evaluated using MTT assays. Results indicate that certain derivatives exhibit good anticancer activity, although they may be less potent than established chemotherapeutics like 5-fluorouracil .

Case Study: Anticancer Activity Assessment

In a study assessing various synthesized compounds, one derivative exhibited an IC50 value of 15 µM against cancer cell lines, indicating promising anticancer properties .

Enzyme Inhibition

The compound's sulfonamide group is known for its enzyme inhibitory effects. Notably, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and urease. Inhibitory activities were measured using IC50 values:

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
Compound EAcetylcholinesterase6.28 ± 0.003
Compound FUrease2.14 ± 0.002

These values suggest that the synthesized compounds could serve as potential leads for developing new therapeutic agents targeting these enzymes .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The docking results indicate favorable interactions with active site residues, enhancing the understanding of its mechanism of action .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine, and how can intermediates be characterized?

  • Methodology :

  • Sulfonation : React 4-Boc-piperazine with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group. Ensure anhydrous conditions to avoid hydrolysis .
  • Coupling : Attach the sulfonated piperazine to 5-chloropyrazine via nucleophilic aromatic substitution (SNAr) using a base like K₂CO₃ in DMF or DMSO at 80–100°C .
  • Characterization : Confirm purity and structure via LC-MS (to verify molecular weight) and ¹H/¹³C NMR (to assign protons and carbons, e.g., Boc-group signals at δ 1.4 ppm for tert-butyl) .

Q. How should researchers handle the Boc-protected piperazine moiety during synthesis?

  • Methodology :

  • Stability : The Boc group is acid-labile. Avoid strong acids (e.g., TFA) during synthesis unless intentional deprotection is required. Use mild bases (e.g., NaHCO₃) for workup .
  • Deprotection : Remove Boc with HCl/dioxane (4 M, 2–4 h) or TFA/DCM (1:1 v/v, 1 h) to generate the free piperazine for further functionalization .

Q. What safety precautions are critical when working with sulfonated piperazine derivatives?

  • Methodology :

  • Hazards : Sulfonyl chlorides and intermediates may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step, given conflicting reports in literature?

  • Methodology :

  • Reaction Monitoring : Use TLC or in-situ IR to track sulfonyl chloride formation. Adjust stoichiometry (1.2–1.5 equiv of sulfonating agent) to minimize side reactions .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity. DMSO may improve solubility but risks oxidation; DMF is preferable for SNAr .
  • Contradiction Analysis : If yields vary (e.g., 22–32% in similar compounds), evaluate residual moisture or competing side reactions (e.g., sulfone formation) via LC-MS .

Q. What strategies resolve discrepancies in reported reactivity of the 5-chloropyrazine ring?

  • Methodology :

  • Electronic Effects : The electron-withdrawing chlorine atom activates the pyrazine ring for SNAr but may deactivate adjacent positions. Use DFT calculations to map charge distribution and predict regioselectivity .
  • Competitive Substitution : If competing reactions occur (e.g., displacement at C-2 vs. C-5), employ directing groups (e.g., nitro) or optimize temperature (higher temps favor C-5 substitution) .

Q. How does the Boc-sulfonyl group influence metabolic stability in preclinical studies?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (rat/human) to assess Phase I metabolism. Monitor demethylation or sulfonamide cleavage via HPLC-MS/MS .
  • Comparative Analysis : Compare with non-Boc analogs to determine if the Boc group reduces oxidative metabolism (e.g., CYP3A4 inhibition) .

Q. What crystallographic techniques elucidate the conformational flexibility of the piperazine-sulfonyl-pyrazine core?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Analyze piperazine ring puckering and sulfonyl-pyrazine dihedral angles to correlate with bioactivity .
  • Dynamic NMR : Study ring inversion barriers in solution (e.g., variable-temperature ¹H NMR in DMSO-d₆) .

Tables for Key Data

Table 1 : Synthetic Yields of Analogous Sulfonyl-Piperazine Compounds

CompoundYield (%)ConditionsReference
3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline32POCl₃, 120°C, 12 h
2-Chloro-5-(1-piperazinyl)pyrazine45DMF, K₂CO₃, 80°C, 8 h

Table 2 : Metabolic Pathways of Piperazine Derivatives

PathwayEnzymes InvolvedMetabolites IdentifiedReference
N-DealkylationCYP3A4, CYP2D6Free piperazine, CO₂
Sulfonamide HydrolysisSulfatases5-Chloropyrazine, SO₃²⁻

Notes

  • For advanced queries, combine experimental data (e.g., NMR, LC-MS) with computational modeling to address contradictions .

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